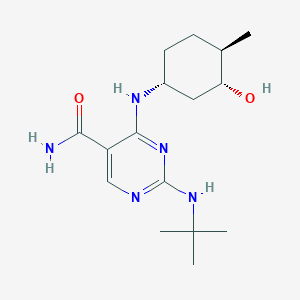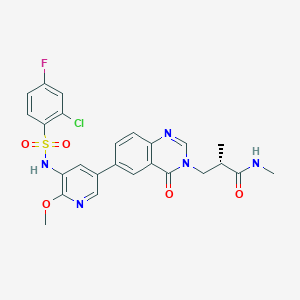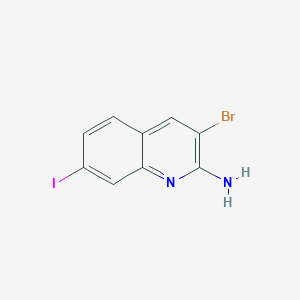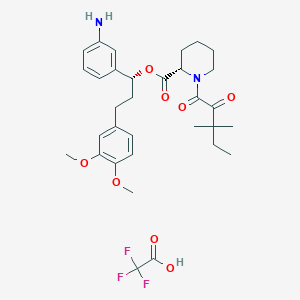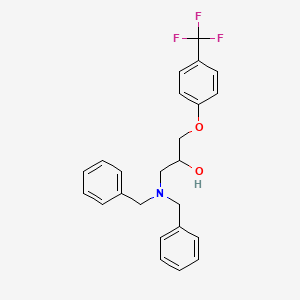
BC1618
概要
説明
BC1618は、2-プロパノール、1-[ビス(フェニルメチル)アミノ]-3-[4-(トリフルオロメチル)フェノキシ]-としても知られており、ユビキチンE3リガーゼサブユニットタンパク質FBXO48の低分子阻害剤です。この化合物は、活性化されたリン酸化AMPKα(pAMPKα)の分解を阻害することにより、アデノシン一リン酸活性化タンパク質キナーゼ(AMPK)依存性シグナル伝達を刺激する能力で注目を集めています。This compoundは、インスリン感受性を改善し、オートファジーを促進する可能性を示しており、糖尿病などの代謝性疾患における治療用途の潜在的な候補となっています .
科学的研究の応用
BC1618 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the regulation of AMPK activity and its role in cellular metabolism.
Biology: this compound is used to investigate the mechanisms of autophagy and mitochondrial fission, as well as their implications in cellular health and disease.
Medicine: this compound has shown potential as a therapeutic agent for improving insulin sensitivity and treating metabolic diseases such as diabetes.
Industry: This compound is used in the development of new drugs and therapeutic strategies targeting metabolic pathways .
準備方法
合成経路と反応条件
BC1618の合成には、いくつかの重要なステップが含まれます。
出発物質: 合成は、2-プロパノール、1-[ビス(フェニルメチル)アミノ]-3-[4-(トリフルオロメチル)フェノキシ]-の調製から始まります。
反応条件: 反応は通常、ジメチルスルホキシド(DMSO)などの有機溶媒を使用し、目的の生成物が得られるように、正確な温度制御が必要です。
工業生産方法
This compoundの工業生産は、上記で説明した合成経路のスケールアップを伴う可能性があります。これには、一貫した収量と純度を確保するために、反応条件の最適化が必要です。さらに、工業生産には、研究および潜在的な治療用途における使用のための規制基準を満たすことを保証するための厳格な品質管理措置が含まれます .
化学反応解析
反応の種類
This compoundは、次のようないくつかの種類の化学反応を起こします。
酸化: this compoundは酸化反応を起こす可能性があり、その化学構造と活性を変化させる可能性があります。
還元: 還元反応もthis compoundを修飾することができ、阻害剤としての効力を影響を与える可能性があります。
置換: 置換反応は、this compound分子に異なる官能基を導入することができ、生物活性を高めたり、低下させたりする可能性があります.
一般的な試薬と条件
This compoundを含む反応で一般的に使用される試薬には、以下が含まれます。
酸化剤: 過酸化水素や過マンガン酸カリウムなど。
還元剤: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなど。
置換試薬: ハロゲンやアルキル化剤など.
生成される主要な生成物
This compoundを含む反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、酸化反応はthis compoundの酸化誘導体を生成する可能性があり、置換反応はさまざまな置換アナログをもたらす可能性があります .
科学研究用途
This compoundは、次のような幅広い科学研究用途があります。
化学: this compoundは、AMPK活性の調節とその細胞代謝における役割を研究するためのツール化合物として使用されています。
生物学: this compoundは、オートファジーとミトコンドリア分裂のメカニズム、ならびに細胞の健康と病気におけるそれらの影響を調査するために使用されます。
医学: this compoundは、インスリン感受性を改善し、糖尿病などの代謝性疾患を治療するための治療薬としての可能性を示しています。
化学反応の分析
Types of Reactions
BC1618 undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also modify this compound, potentially affecting its efficacy as an inhibitor.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while substitution reactions may yield various substituted analogs .
作用機序
BC1618は、活性化されたpAMPKαを分解のために標的とするユビキチンE3リガーゼサブユニットタンパク質FBXO48を阻害することによって効果を発揮します。pAMPKαの分解を防ぐことで、this compoundはAMPK依存性シグナル伝達を強化します。これにより、ミトコンドリア分裂の増加、オートファジーの活性化、インスリン感受性の改善につながります。関与する分子標的と経路には、AMPKシグナル伝達経路、mTOR経路、およびさまざまなオートファジープロセスが含まれます .
類似化合物との比較
BC1618は、活性化されたpAMPKαの分解を防ぐ能力においてユニークであり、メトホルミンや5-アミノイミダゾール-4-カルボキサミド-1-β-リボフラノシド(AICAR)などの他のAMPK活性化剤とは異なります。メトホルミンとAICARは、活性化を刺激することによってAMPK活性を高めますが、this compoundは分解を防ぐことによってAMPK活性を高めます。このユニークな作用機序により、this compoundは、AMPK調節の研究のための貴重なツールであり、治療用途の有望な候補となっています .
類似化合物のリスト
メトホルミン: 2型糖尿病の治療に一般的に使用されるAMPK活性化剤。
5-アミノイミダゾール-4-カルボキサミド-1-β-リボフラノシド(AICAR): AMPを模倣することによってAMPKを活性化する化合物。
特性
IUPAC Name |
1-(dibenzylamino)-3-[4-(trifluoromethyl)phenoxy]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F3NO2/c25-24(26,27)21-11-13-23(14-12-21)30-18-22(29)17-28(15-19-7-3-1-4-8-19)16-20-9-5-2-6-10-20/h1-14,22,29H,15-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTYABNNHILKHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(COC3=CC=C(C=C3)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


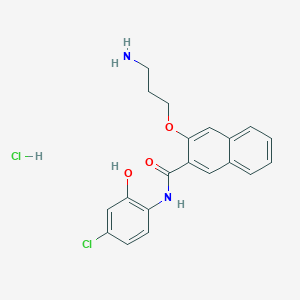
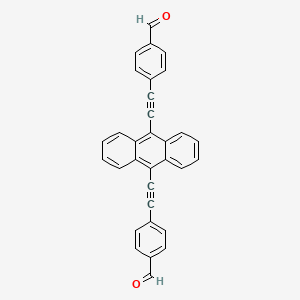
![4-[2,4,5-tris(4-aminophenyl)phenyl]aniline](/img/structure/B8144663.png)
![4',4''',4'''''-(1,3,5-Triazine-2,4,6-triyl)tris(([1,1'-biphenyl]-4-amine))](/img/structure/B8144670.png)
![2-[4-[4-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile](/img/structure/B8144674.png)
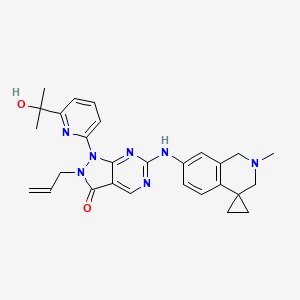
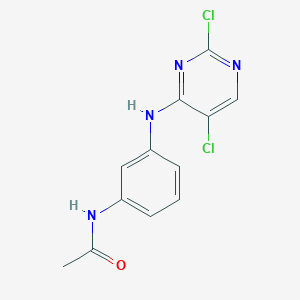
![formic acid;4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide](/img/structure/B8144705.png)
![4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B8144717.png)
